![molecular formula C14H10FNO5 B6402945 4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261978-57-7](/img/structure/B6402945.png)
4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid, 95%
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Overview
Description
4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% (4-FMB) is an organic compound that exists in the form of a white to off-white crystalline powder. It is a key intermediate in the synthesis of several biologically active compounds and is used in a variety of laboratory experiments. 4-FMB is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% is used as an intermediate in the synthesis of several biologically active compounds such as anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% is used in the synthesis of fluorescent dyes and optical brightening agents. It has also been used in the synthesis of photochromic materials.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of several enzymes involved in the metabolism of drugs and other compounds. In addition, 4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of a variety of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% are not fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of a variety of drugs and other compounds. In addition, 4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% has been shown to inhibit the activity of several other enzymes involved in the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. In addition, it can be synthesized in a relatively simple three-step process. However, the use of 4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments is limited by its low solubility in water and its potential toxicity.
Future Directions
The future directions for 4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research into the potential toxicity of 4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% and its potential uses as a fluorescent dye or optical brightening agent is warranted. Finally, further research into the potential use of 4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% in the synthesis of photochromic materials is also needed.
Synthesis Methods
4-(5-Fluoro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% can be synthesized in a three-step process. The first step involves the reaction of 5-fluoro-2-methoxyphenol with nitrobenzoic acid in the presence of an acid catalyst. This reaction yields 4-(5-fluoro-2-methoxyphenyl)-2-nitrobenzoic acid. The second step involves the reduction of the nitro group using a reducing agent such as sodium borohydride. The final step involves the purification of the compound using recrystallization. The overall yield of the reaction is approximately 95%.
properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-13-5-3-9(15)7-11(13)8-2-4-10(14(17)18)12(6-8)16(19)20/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNPOIMMZJJNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690222 |
Source
|
Record name | 5'-Fluoro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-57-7 |
Source
|
Record name | 5'-Fluoro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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